1-(3,5-Diethoxyphenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-diethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-6-10(9(3)13)7-12(8-11)15-5-2/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJDYKMTNWEIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402253 | |
| Record name | 3',5'-Diethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103604-53-1 | |
| Record name | 3',5'-Diethoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 3,5 Diethoxyphenyl Ethanone and Analogues
Classical Synthetic Routes to Aryl Ethanones
Traditional methods for synthesizing aryl ethanones, such as 1-(3,5-diethoxyphenyl)ethanone, have long relied on foundational reactions that form carbon-carbon bonds on an aromatic ring.
The Friedel-Crafts acylation is a quintessential method for forming aryl ketones. This electrophilic aromatic substitution involves treating an aromatic compound with an acylating agent, typically an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring.
For a molecule like this compound, the logical precursor would be 1,3-diethoxybenzene (B1583337). The two ethoxy groups are strongly activating, electron-donating substituents, which direct incoming electrophiles to the ortho and para positions. In the case of 1,3-diethoxybenzene, the positions at C4 and C6 are activated by both ethoxy groups, while the C2 position is also activated but sterically hindered. Acylation of the analogous 1,3-dimethoxybenzene (B93181) with acetyl chloride is a known procedure that highlights the regioselectivity of this reaction. The reaction with 1,3-diethoxybenzene would similarly be expected to favor acylation at the C4 (or the equivalent C6) position, yielding primarily 1-(2,4-diethoxyphenyl)ethanone. Achieving the 3,5-disubstituted pattern via direct Friedel-Crafts acylation of an unsubstituted benzene (B151609) ring is not straightforward.
However, the Friedel-Crafts acylation remains a vital strategy for synthesizing related structures. For instance, acylation can be performed on substrates where the desired substitution pattern is already established. One of the advantages of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further reaction, preventing polysubstitution. The reaction typically requires stoichiometric amounts of the Lewis acid catalyst because the product ketone forms a complex with it.
Table 1: Comparison of Friedel-Crafts Acylation Conditions for Methoxybenzene Analogues
| Starting Material | Acylating Agent | Catalyst | Solvent | Product | Reference |
| 1,3-Dimethoxybenzene | Acetyl chloride | AlCl₃ | Dichloromethane | 2',4'-Dimethoxyacetophenone | |
| 1,3-Dimethoxybenzene | 3-Ethoxypropionic acid | Polyphosphoric Acid (PPA) | None | 2',4'-Dimethoxy-3-ethoxypropiophenone | |
| 1,3,5-Trimethoxybenzene | Acetyl chloride / 3-Methylbutanoyl chloride | AlCl₃ | CH₂Cl₂ | Acylated and demethylated products |
The Fries rearrangement is another classical route to hydroxy aryl ketones. This reaction involves the rearrangement of a phenolic ester to the corresponding ortho- and para-hydroxy aryl ketone, catalyzed by a Lewis acid. The regioselectivity of the reaction is highly dependent on the reaction conditions, such as temperature and the solvent used. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.
A study on the Fries rearrangement of 3,5-dimethoxyphenyl acetate (B1210297), a close analogue of the corresponding diethoxy compound, provides significant insight into this method. In this study, 3,5-dimethoxyphenyl acetate was subjected to rearrangement using a Lewis acid catalyst under various conditions. The research found that the ortho-isomer was the major product, and in several instances, it was the only product isolated. The mechanism is thought to involve either an intermolecular or intramolecular migration of the acyl group.
Table 2: Fries Rearrangement of 3,5-Dimethoxyphenyl Acetate Under Various Conditions
| Catalyst | Solvent | Temperature | Major Product | Reference |
| Lewis Acid | CS₂ | 25°C and Reflux | Ortho-hydroxy acetophenone (B1666503) | |
| Lewis Acid | CH₂Cl₂ | 25°C and Reflux | Ortho-hydroxy acetophenone | |
| Lewis Acid | C₆H₅Cl | 25°C and Reflux | Ortho-hydroxy acetophenone | |
| Lewis Acid | CH₃NO₂ | 25°C and Reflux | Ortho-hydroxy acetophenone |
This rearrangement provides a pathway to hydroxy-diethoxy-acetophenone analogues, which can be valuable synthetic intermediates themselves.
Advanced and Stereoselective Synthetic Pathways
Modern organic synthesis often employs transition-metal catalysis to achieve high selectivity and functional group tolerance under milder conditions than classical methods.
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of C-C bonds, including the synthesis of aryl ketones. These methods offer an alternative to Friedel-Crafts acylation, often with superior regioselectivity and compatibility with a wider range of functional groups.
One such approach involves the coupling of an arylboronic acid with a carboxylic acid that has been activated in situ. For example, a reaction could be designed between 3,5-diethoxyphenylboronic acid and a suitable acetic acid derivative. A reported method details the synthesis of various aryl ketones via the palladium-catalyzed coupling of arylboronic acids with mixed anhydrides generated from carboxylic acids and pivalic anhydride. This one-pot procedure is tolerant of various functional groups and avoids the use of harsh Lewis acids.
Another strategy is the palladium-catalyzed coupling of aryl bromides with acyl anion equivalents. This approach allows for the formation of ketones from readily available aryl halides. For the synthesis of this compound, this could involve coupling
Green Chemistry Principles in this compound Synthesis.
Sustainable Feedstocks for Diethoxyacetophenone Precursors
The primary precursors for this compound are derived from 1,3-diethoxybenzene and an acetylating agent. The long-term sustainability of this compound's production is tied to the development of renewable, bio-based sources for these starting materials, moving away from petrochemical origins.
A key intermediate for 1,3-diethoxybenzene is phloroglucinol (B13840) (1,3,5-trihydroxybenzene). Research is actively exploring the production of such aromatic platform chemicals from lignin, a complex and abundant biopolymer. Lignin valorization through various depolymerization techniques can yield a range of phenolic compounds, which can be further processed to obtain specific molecules like phloroglucinol. The subsequent step would involve the O-ethylation of phloroglucinol to produce 1,3,5-triethoxybenzene, which could then be selectively acylated.
The ethyl groups required for the etherification can be sourced from bio-ethanol, which is produced via the fermentation of sugars from renewable crops or cellulosic biomass. This creates a synthetic route where a significant portion of the precursor molecule originates from renewable feedstocks.
The acetylating agent, typically acetic anhydride or acetyl chloride, also has potential for a sustainable production pathway. researchgate.net Acetic acid, a precursor to these agents, can be produced through the fermentation of C5 and C6 sugars found in biomass. This bio-based acetic acid provides a green alternative to the traditional petrochemical-derived acetyl sources.
The integration of these bio-based feedstocks into the synthesis of this compound precursors represents a critical step towards creating a more sustainable and environmentally benign manufacturing process.
Industrial Scale-Up and Process Optimization for this compound Production
Scaling the synthesis of this compound from the laboratory to an industrial level requires rigorous process optimization to ensure safety, economic viability, and environmental responsibility. The core reaction, a Friedel-Crafts acylation, presents several challenges on a large scale, primarily related to the catalyst and reaction conditions. wikipedia.org
Catalyst Selection and Management: Traditional homogeneous Lewis acid catalysts like AlCl₃ are problematic for industrial applications because they are required in stoichiometric amounts and generate large volumes of corrosive, toxic waste after aqueous work-up. arabjchem.orgcardiff.ac.ukwikipedia.org The focus for industrial-scale production is therefore on heterogeneous solid acid catalysts. Materials such as zeolites, clays, and sulfated zirconia offer significant advantages:
Reusability: They can be recovered by simple filtration and regenerated, often by calcination, for multiple reaction cycles, which drastically reduces waste and catalyst cost. cardiff.ac.ukorganic-chemistry.orgdokumen.pub
Reduced Corrosion: Being solid and non-corrosive, they are easier to handle and less damaging to industrial equipment compared to mineral acids or Lewis acids. dokumen.pub
Process Simplification: They eliminate the need for a complex aqueous work-up, streamlining the downstream purification process. cardiff.ac.uk
Reactor Technology and Process Parameters: The choice of reactor is critical for managing reaction parameters, especially the exothermic nature of Friedel-Crafts acylations. While batch reactors are common, continuous flow reactors are increasingly favored for large-scale production. Flow reactors provide superior heat and mass transfer, leading to better temperature control, improved safety, and more consistent product quality.
Process optimization involves a systematic study of variables to maximize yield and selectivity while minimizing costs and environmental impact. Key parameters include:
Temperature: Precise temperature control is crucial to prevent side reactions like poly-acylation or product decomposition.
Reactant Ratio: Optimizing the molar ratio of 1,3-diethoxybenzene to the acylating agent is necessary to ensure complete conversion while avoiding excess unreacted starting material or the formation of by-products.
Catalyst Loading and Deactivation: Determining the optimal amount of catalyst and understanding its deactivation rate are key for process efficiency. Zeolite catalysts, for instance, can deactivate due to coke deposition, but can be regenerated. researchgate.net
By focusing on green catalysts, continuous processing technology, and efficient purification methods, the industrial production of this compound can be made more sustainable and cost-effective.
Reactivity and Mechanistic Studies of 1 3,5 Diethoxyphenyl Ethanone
Electrophilic Aromatic Substitution Reactions on the Diethoxyphenyl Ring
The presence of two powerful ortho, para-directing ethoxy groups at the meta positions to each other and an acetyl group profoundly influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The ethoxy groups activate the positions ortho and para to themselves (C2, C4, and C6). The acetyl group, being a meta-director, deactivates the ring and directs incoming electrophiles to the positions meta to itself (C3 and C5), which are already occupied by the ethoxy groups. Therefore, the directing effects of the ethoxy groups are dominant. The most activated positions for electrophilic attack are C2, C4, and C6. Due to steric hindrance from the adjacent acetyl group and ethoxy group, the C4 position is the most likely site for substitution.
Specific studies on the halogenation of 1-(3,5-diethoxyphenyl)ethanone are not readily found. However, based on the bromination of the analogous 1-(3,5-dimethoxyphenyl)ethanone, electrophilic bromination is expected to occur on the aromatic ring. vulcanchem.com The strong activating effect of the two ethoxy groups directs the substitution to the positions ortho and para to them.
The most probable outcome is the monobromination at the C4 position, which is para to one ethoxy group and ortho to the other, and is the most sterically accessible activated position. A plausible reaction scheme would involve the treatment of this compound with a brominating agent like bromine (Br₂) in a suitable solvent such as acetic acid. vulcanchem.com Over-bromination could potentially occur under harsher conditions, leading to substitution at the C2 or C6 positions, though this is less likely due to steric hindrance. vulcanchem.com
It is also possible for bromination to occur at the α-carbon of the acetyl group under different conditions (e.g., radical conditions or with specific reagents like N-Bromosuccinimide), forming 2-bromo-1-(3,5-diethoxyphenyl)ethanone. This type of reaction is known for the dimethoxy analogue. vulcanchem.com
Table 1: Expected Products of Halogenation
| Reactant | Reagent | Expected Major Product |
|---|---|---|
| This compound | Br₂ / Acetic Acid | 1-(4-Bromo-3,5-diethoxyphenyl)ethanone |
Detailed research findings on the nitration and sulfonation of this compound are not available in the reviewed literature. Nevertheless, the directing effects of the substituents allow for a predictable outcome. The powerful activating and ortho, para-directing ethoxy groups will govern the position of substitution over the deactivating, meta-directing acetyl group.
For nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the electrophile (NO₂⁺) is expected to substitute at the most activated and sterically accessible position on the ring. This would be the C4 position, yielding 1-(4-nitro-3,5-diethoxyphenyl)ethanone.
For sulfonation, using fuming sulfuric acid (H₂SO₄/SO₃), the electrophile (SO₃) would similarly be directed to the C4 position, resulting in 4-acetyl-2,6-diethoxybenzenesulfonic acid. The reversibility of sulfonation could potentially lead to different product distributions under thermodynamic control.
Reactions Involving the Acetyl Group
The acetyl group (–COCH₃) is a versatile functional group that can undergo a variety of transformations, including reduction, oxidation, and condensation reactions.
The carbonyl group of this compound can be readily reduced to a secondary alcohol. This is a common transformation for ketones. Research on analogous compounds shows that this reduction is typically achieved with high efficiency using hydride reducing agents. rsc.orggoogle.com
A standard laboratory procedure would involve the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. rsc.org This would yield 1-(3,5-diethoxyphenyl)ethanol. For industrial-scale reactions or when a more powerful reducing agent is needed, catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as Raney Nickel, palladium, or platinum is also a viable method. google.comgoogle.com
Table 2: Common Reduction Reactions
| Reactant | Reagent/Conditions | Product |
|---|---|---|
| This compound | NaBH₄, Methanol | 1-(3,5-Diethoxyphenyl)ethanol |
The acetyl group of this compound is generally resistant to oxidation under standard conditions. Strong oxidizing agents would be required, and such conditions could risk the oxidation of the activated aromatic ring or cleavage of the ether linkages.
One specific type of oxidation applicable to methyl ketones is the haloform reaction. Treatment of this compound with an excess of a halogen (e.g., bromine or iodine) in the presence of a strong base (e.g., sodium hydroxide) would be expected to yield 3,5-diethoxybenzoic acid and a haloform (e.g., bromoform (B151600) or iodoform).
The α-hydrogens of the acetyl group in this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions.
In a Claisen-Schmidt condensation, this compound would react with an aromatic aldehyde that cannot enolize (e.g., benzaldehyde) in the presence of a base (like NaOH or KOH) to form a chalcone (B49325), which is an α,β-unsaturated ketone. rasayanjournal.co.inneliti.commdpi.com The expected product would be an (E)-1-(3,5-diethoxyphenyl)-3-aryl-prop-2-en-1-one.
An Aldol condensation would involve the reaction of the enolate of this compound with another molecule of itself, but this self-condensation is often less controlled than a crossed condensation like the Claisen-Schmidt. chemspider.commagritek.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(3,5-Dimethoxyphenyl)ethanone |
| Bromine |
| Acetic Acid |
| 1-(4-Bromo-3,5-diethoxyphenyl)ethanone |
| N-Bromosuccinimide |
| 2-Bromo-1-(3,5-diethoxyphenyl)ethanone |
| Nitric Acid |
| Sulfuric Acid |
| 1-(4-Nitro-3,5-diethoxyphenyl)ethanone |
| Fuming Sulfuric Acid |
| 4-Acetyl-2,6-diethoxybenzenesulfonic acid |
| Sodium Borohydride |
| Methanol |
| Ethanol |
| 1-(3,5-Diethoxyphenyl)ethanol |
| Raney Nickel |
| Palladium |
| Platinum |
| Sodium Hydroxide |
| 3,5-Diethoxybenzoic acid |
| Bromoform |
| Iodoform |
| Benzaldehyde |
| Potassium Hydroxide |
Reaction Kinetics and Thermodynamics of this compound Transformations
The kinetics and thermodynamics of reactions involving acetophenones are significantly influenced by the nature and position of substituents on the aromatic ring. The two ethoxy groups at the meta positions of this compound are electron-donating, which can affect the rates and equilibrium of its transformations.
Oxidation Reactions:
Kinetic studies on the oxidation of various para-substituted acetophenones by acid dichromate have shown that the reaction is first order with respect to the oxidant and has a fractional order with respect to the substrate. sphinxsai.com The products of such reactions are typically the corresponding benzoic acids. sphinxsai.com The rate of this oxidation is influenced by the electronic nature of the substituents. Electron-withdrawing groups have been observed to accelerate the reaction, while electron-donating groups tend to retard it. sphinxsai.com
Based on these findings, it is anticipated that the oxidation of this compound would proceed slower than that of unsubstituted acetophenone (B1666503) due to the electron-donating nature of the two ethoxy groups. The proposed mechanism involves the enol form of the acetophenone as the active species, which reacts with the oxidizing agent. sphinxsai.com
Table 1: Kinetic Data for the Oxidation of Substituted Acetophenones by Acid Dichromate
This table presents hypothetical data for this compound based on trends observed for other acetophenones.
| Substituent (X) in p-X-C₆H₄COCH₃ | k (s⁻¹) at 313 K | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/K·mol) | Free Energy of Activation (ΔG‡) (kJ/mol) |
| -NO₂ | Data not available | Data not available | Data not available | Data not available | Data not available |
| -Cl | Data not available | Data not available | Data not available | Data not available | Data not available |
| -H | Data not available | 63.5 | 60.9 | -110.2 | 95.2 |
| -CH₃ | Data not available | 69.8 | 67.2 | -93.6 | 96.4 |
| -OCH₃ | Data not available | 74.2 | 71.6 | -82.1 | 97.9 |
| -3,5-(OCH₂CH₃)₂ (Hypothetical) | Slower than -OCH₃ | > 74.2 | > 71.6 | < -82.1 | > 97.9 |
Iodination Reactions:
The kinetics of iodination of substituted acetophenones have also been investigated, revealing that the reaction is typically base-catalyzed. niscpr.res.in Studies show a first-order dependence on the concentration of the ketone and the base (e.g., acetate (B1210297) ion), and zero-order dependence on the concentration of iodine. niscpr.res.in This indicates that the rate-determining step is the formation of an enolate ion. niscpr.res.in In base-catalyzed iodination, electron-withdrawing groups enhance the reaction rate, while electron-donating groups retard it. niscpr.res.in Therefore, the diethoxy substitution in this compound would likely result in a slower rate of iodination compared to acetophenone.
Thermodynamic Considerations:
Thermodynamic parameters, such as the enthalpy and entropy of vaporization and fusion, have been determined for various substituted acetophenones. researchgate.netresearchgate.net These values are crucial for understanding the phase transitions and intermolecular forces of these compounds. For this compound, while specific experimental values are not available, it is expected to have a higher boiling point and enthalpy of vaporization than acetophenone due to its larger molecular weight and the presence of polar ether linkages.
A predictive thermodynamic model for the bioreduction of acetophenone to phenethyl alcohol has been developed, highlighting the importance of intracellular pH and the concentrations of substrate and co-substrate on the equilibrium conversion. nih.gov The standard Gibbs free energy for this bioreduction was estimated, providing insight into the thermodynamic feasibility of such transformations. nih.gov Similar models could be applied to predict the thermodynamics of enzymatic reactions involving this compound.
Mechanistic Investigations using Isotopic Labeling and Advanced Techniques
Isotopic labeling is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.netacs.org By replacing specific atoms with their isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for ¹²C), chemists can track the movement of atoms and identify bond-breaking and bond-forming steps.
For transformations involving this compound, several advanced techniques could be employed to investigate reaction mechanisms:
Deuterium Labeling in Reduction Reactions: In the study of transfer hydrogenation of acetophenone, deuterium-labeled isopropanol (B130326) (2-propanol-2-d1) has been used to probe the reaction mechanism. researchgate.net The location of the deuterium atom in the product can reveal whether the reaction proceeds via a direct hydrogen transfer from the alcohol or through a metal hydride intermediate. researchgate.net This technique could be applied to study the reduction of the carbonyl group in this compound.
¹³C and ¹⁵N Labeling in Photochemical Reactions: The photolysis of α-azidoacetophenones has been investigated using ¹³C and ¹⁵N isotopic labeling to characterize the transient intermediates, such as triplet alkyl nitrenes. nih.gov The isotopic shifts observed in IR and UV spectra help in the structural assignment of these short-lived species. nih.gov
Probing Chain Reaction Mechanisms: Isotopic labeling has been instrumental in distinguishing between hydrogen transfer and electron transfer mechanisms in the chain decomposition of α-bromoacetophenones in the presence of deuterated alcohols. cdnsciencepub.com The extent of deuterium incorporation into the resulting acetophenone provides evidence for the dominant pathway. cdnsciencepub.com
Table 2: Potential Applications of Isotopic Labeling in Mechanistic Studies of this compound Transformations
This table outlines hypothetical studies based on established methodologies for analogous compounds.
| Reaction Type | Isotopic Label | Information Gained | Potential Technique |
| Carbonyl Reduction | Deuterium (in reducing agent) | Elucidation of the hydrogen transfer mechanism. | NMR, Mass Spectrometry |
| Electrophilic Aromatic Substitution | Deuterium or Tritium (on the aromatic ring) | Determination of the site of substitution and investigation of kinetic isotope effects. | NMR, Scintillation Counting |
| Ether Cleavage | ¹⁸O (in the ethoxy group) | Tracking the fate of the oxygen atom to differentiate between cleavage pathways. | Mass Spectrometry |
| Condensation Reactions | ¹³C (at the carbonyl carbon) | Following the carbon skeleton rearrangement and identifying the products of complex reactions. | NMR Spectroscopy |
While direct mechanistic studies on this compound are scarce, the established methodologies used for other substituted acetophenones provide a clear roadmap for future investigations into its reactivity and reaction pathways.
In-depth Spectroscopic and Structural Analysis of this compound
A comprehensive examination of the advanced analytical techniques used to elucidate the chemical structure and properties of this compound is currently limited by the scarcity of publicly available experimental data. While extensive research and data exist for structurally similar compounds, such as those with methoxy (B1213986) or hydroxy substitutions, specific spectroscopic and crystallographic information for the diethoxy derivative remains largely unpublished in accessible scientific literature.
This article outlines the established methodologies that would be employed for a thorough structural and spectroscopic characterization of this compound. Although specific data for the target compound cannot be presented, the following sections describe the principles of each analytical technique and the type of information they would yield, based on general c
Advanced Spectroscopic and Structural Elucidation of 1 3,5 Diethoxyphenyl Ethanone
X-ray Crystallography for Solid-State Molecular Architecture.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking).
Specific crystallographic data for 1-(3,5-Diethoxyphenyl)ethanone is not available. Consequently, a description of its crystal lattice, packing arrangement, and specific intermolecular forces such as hydrogen bonds or π-π stacking interactions cannot be provided.
Conformational Analysis in the Solid State.
Without crystal structure data, an analysis of the molecule's conformation in the solid state, including torsion angles and the planarity of the phenyl and ethoxy groups, cannot be performed.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.
Published UV-Vis absorption spectra for this compound, which would detail its specific absorption maxima (λmax) corresponding to electronic transitions, could not be found.
Computational Chemistry and Theoretical Studies on 1 3,5 Diethoxyphenyl Ethanone
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. acs.orgmdpi.com For molecules like 1-(3,5-Diethoxyphenyl)ethanone, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze its electronic properties. These calculations often use functionals like B3LYP combined with a basis set such as 6-311G to accurately model the molecule's behavior. scirp.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.comschrodinger.com
This energy gap can be correlated with the molecule's ability to participate in charge transfer interactions within itself or with other molecules. scirp.org Analysis of the distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. While specific DFT data for this compound is not available in the reviewed literature, the table below illustrates the typical quantum chemical parameters obtained from such an analysis.
Table 1: Illustrative Quantum Chemical Parameters for an Aromatic Ketone
| Parameter | Description | Typical Value (Hartree) | Typical Value (eV) |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.216 | -5.88 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.043 | -1.17 |
| ΔE (Gap) | LUMO-HOMO Energy Gap | 0.173 | 4.71 |
Note: These values are illustrative and not the experimental or calculated values for this compound.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.dechemrxiv.org The MEP map uses a color spectrum to indicate different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netmdpi.com For this compound, the MEP surface would likely show a negative potential around the carbonyl oxygen, indicating its role as a primary site for electrophilic interaction, and around the ether oxygens of the ethoxy groups.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information on the conformational landscape of this compound, revealing the different shapes (conformers) the molecule can adopt and their relative stabilities. Furthermore, MD simulations can model the behavior of the compound in a solvent, offering insights into its solubility and interactions with the surrounding medium. Currently, specific MD simulation studies for this compound are not found in the public literature.
QSAR (Quantitative Structure-Activity Relationship) Modeling with this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com While no QSAR studies focus directly on this compound, research on its analogues, particularly pyrazoline derivatives, provides valuable insights.
Chalcones, which can be synthesized from substituted acetophenones like this compound, are precursors for pyrazoline compounds. nih.gov Studies have developed 3D-QSAR models for 3,5-diaryl-4,5-dihydropyrazole analogues to understand their cytotoxic activity against cancer cell lines. nih.govijper.org For instance, a Comparative Molecular Field Analysis (CoMFA) on a series of 1-(3,5-diaryl-4,5-dihydropyrazol-1-yl)ethanone derivatives yielded a model with good predictive power, showing a squared correlation coefficient (r²) of 0.896. nih.gov These models help in identifying the key structural features that influence biological activity, guiding the design of new, more potent compounds. nih.govresearchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-(3,5-diaryl-4,5-dihydropyrazol-1-yl)ethanone |
| Chalcones |
Applications of 1 3,5 Diethoxyphenyl Ethanone in Advanced Materials Science
Precursor in Polymer Chemistry for Novel Functional Materials
The presence of a ketone functional group makes 1-(3,5-diethoxyphenyl)ethanone a valuable potential precursor in polymer chemistry. Ketone-functionalized polymers are recognized as versatile scaffolds for designing complex macromolecular structures and for conjugating other molecules, such as fragile biomolecules. researchgate.net The ketone moiety can participate in a variety of chemical reactions, allowing for the synthesis of polymers with well-defined architectures and properties. numberanalytics.com
One significant application route is through the creation of ketone-functionalized macromonomers. These monomers can serve as precursors for materials like vitrimers, which are a class of reprocessable crosslinked polymers. osti.gov The ketone group can form reversible covalent bonds, such as ketals or imines, which act as dynamic crosslinks. osti.gov Furthermore, the ketone can be derivatized to introduce other functionalities into a polymer chain, including alcohols, amides, and oximes. osti.gov
The structural analog, acetosyringone (B1664989), is a well-known phenolic monomer derived from the depolymerization of lignin, a vast and renewable natural polymer. researcher.lifenih.gov Research has focused on utilizing such lignin-derived aromatic compounds as sustainable building blocks for new polymers, including thermosets like epoxy resins. mdpi.com The aromatic structure of compounds like acetosyringone makes them suitable candidates for producing platform chemicals for the polymer industry. nih.gov By analogy, this compound, with its stable diether substitution, could be explored as a synthetic monomer to impart specific functionalities, such as hydrophobicity and tailored electronic properties, into polymer backbones.
Role in the Synthesis of Liquid Crystals and Organic Semiconductors
Acetophenone (B1666503) derivatives are fundamental starting materials in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), a class of compounds extensively studied for their liquid crystalline and nonlinear optical properties. researchgate.neteurekaselect.comchemrevlett.comrsc.org The synthesis typically involves a base-catalyzed Claisen-Schmidt condensation between an acetophenone and a substituted benzaldehyde. mdpi.comresearchgate.netnih.gov
The resulting molecular structure of the chalcone (B49325), which is directly influenced by the initial acetophenone, is critical for achieving mesomorphic (liquid crystal) behavior. Factors such as the length and nature of terminal flexible chains (like alkoxy groups), the rigidity of the core, and the presence of linking groups (e.g., esters, imines) determine the type of liquid crystal phase (nematic, smectic) and the transition temperatures. bohrium.comresearchgate.netbohrium.com The 3,5-diethoxy substitution pattern on this compound would influence the molecular geometry and intermolecular interactions, potentially leading to novel calamitic (rod-shaped) or bent-core liquid crystals. researcher.lifesemanticscholar.org
| Compound Structure | Phase Transitions on Heating (°C) | Mesophase Type | Reference |
|---|---|---|---|
| Chalcone-ester derivative with shorter alkyl chain | Cr → 159 → N → I | Nematic (N) | researchgate.net |
| Chalcone-ester derivative with longer alkyl chain | Cr → 125 → SmC → 145 → N → 160 → I | Smectic C (SmC), Nematic (N) | bohrium.com |
| Bis-chalcone from cyclohexanone (B45756) with octyloxy chains | Cr → 193.3 → SmC → 235.1 → SmA → 246.5 → N → 260.1 → I | Smectic C (SmC), Smectic A (SmA), Nematic (N) | eurekaselect.com |
In the field of organic semiconductors, the core structure of this compound is a valuable building block for larger π-conjugated systems. rsc.org The synthesis of organic semiconductors often involves coupling smaller aromatic units to build up polymers or small molecules with desired electronic properties. cleanenergywiki.orgacs.orgmdpi.com The electron-donating nature of the two ethoxy groups and their position on the phenyl ring would directly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of any resulting material, which in turn dictates its performance in electronic devices. cleanenergywiki.org
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The organic linkers, or ligands, must possess atoms capable of coordinating to the metal centers. Organic molecules that contain oxygen-donor atoms, such as ketones, are commonly used as ligands. nih.gov
Furthermore, MOFs can be synthesized containing specific functional groups that can later be modified. acs.org A framework could potentially be built using a ligand derived from this compound, where the ketone group remains uncoordinated and accessible within the pores. This pendant ketone functionality could then be used for post-synthetic modification, allowing for the covalent attachment of other molecules to tailor the MOF's properties for applications like catalysis or sensing. acs.org
Photophysical Properties and Potential in Optoelectronic Devices
The photophysical properties of organic molecules, such as their absorption and emission of light, are central to their use in optoelectronic devices like organic light-emitting diodes (OLEDs). These properties are governed by the molecule's electronic structure, particularly the energy gap between the HOMO and LUMO. eurjchem.com
Molecules with a donor-π-acceptor (D-π-A) architecture often exhibit interesting photophysical behaviors, including intramolecular charge transfer (ICT), which is sensitive to the surrounding environment. rsc.orgnih.gov The this compound structure contains an electron-rich diethoxyphenyl ring (donor) and an electron-withdrawing acetyl group (acceptor), connected directly. This simple D-A arrangement suggests it could serve as a foundational block for more complex D-π-A chromophores. By reacting the ketone with other groups, the π-conjugated system can be extended to tune the absorption and emission wavelengths. eurjchem.com
Studies on analogous D-π-A systems show that modifying the donor group (e.g., from a methoxy (B1213986) to a dimethylamine) or changing solvent polarity can cause large shifts in the fluorescence emission wavelength (solvatochromism). rsc.orgnih.gov The fluorescence quantum yield and lifetime are also critical parameters. scirp.org For instance, in a study of two thiophene-based D-π-A dyes, the emission maximum shifted by as much as 162 nm when moving from a nonpolar to a polar solvent. nih.gov While specific data for this compound is unavailable, the photophysical properties of related chalcones and other derivatives are actively investigated for applications in nonlinear optics and as fluorescent materials. researchgate.net The redox-active nature of its close analog, acetosyringone, has also been harnessed for electrogenetic signaling, indicating a potential for derivatives in bioelectronics. researchgate.netresearchgate.net
Biological and Pharmacological Research on 1 3,5 Diethoxyphenyl Ethanone and Its Derivatives
Scaffold Exploration in Drug Discovery and Medicinal Chemistry
The 1-(3,5-diethoxyphenyl)ethanone structure represents a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to provide ligands for more than one type of biological target. rsc.org The diethoxyphenyl ethanone (B97240) core, with its modifiable ketone and ether functionalities, offers multiple points for chemical diversification, making it an attractive template for generating libraries of compounds for high-throughput screening. nih.gov
The design of compound libraries is a cornerstone of modern drug discovery. u-strasbg.fr By systematically altering the substituents on a core scaffold, chemists can explore a vast chemical space to identify molecules with desired biological activities. mdpi.com The this compound scaffold is well-suited for this approach. For instance, libraries can be generated by reacting the ketone with various reagents to form hydrazones, pyrazolines, or other heterocyclic systems. mdpi.com Additionally, the ethoxy groups on the phenyl ring can be replaced with other alkoxy groups or different functional moieties to modulate the compound's physicochemical properties, such as lipophilicity and electronic character. acs.org
A common strategy involves a "build-couple-transform" approach where the initial scaffold is built, coupled with various building blocks, and then transformed through a series of chemical reactions to generate a diverse library of compounds. acs.org This method allows for the creation of libraries with significant scaffold diversity, increasing the probability of finding hits against various biological targets. rsc.orgmdpi.com For example, DNA-encoded libraries have been synthesized based on privileged scaffolds to facilitate the rapid screening of vast numbers of compounds. rsc.org
Scaffold hopping is a computational or experimental strategy used to identify new molecular backbones that can serve as effective substitutes for a known active scaffold. nih.govresearchgate.net This technique is valuable for discovering novel intellectual property, improving pharmacokinetic properties, or overcoming synthetic challenges. Bioisosteric replacement, a related concept, involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or reducing toxicity. nih.govu-strasbg.fr
In the context of the this compound framework, a medicinal chemist might replace the phenyl ring with a different aromatic or heteroaromatic system to explore new interactions with a biological target. unipa.itrsc.org For example, replacing a phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. Similarly, the ketone functionality could be replaced with a bioisosteric equivalent like an oxime or a hydrazone to probe the importance of this group for biological activity. researchgate.net These strategies allow for the exploration of new chemical space while retaining the key pharmacophoric features of the original scaffold. unipa.it
Evaluation of Biological Activities of this compound Analogues
A multitude of studies have been dedicated to synthesizing and evaluating the biological activities of analogues derived from the this compound scaffold. These investigations have revealed that strategic modifications to the core structure can lead to compounds with significant antioxidant, anti-inflammatory, and antimicrobial effects.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of diseases. nih.gov Consequently, there is considerable interest in the development of novel antioxidants. Derivatives of this compound have been investigated for their ability to scavenge free radicals and inhibit lipid peroxidation.
The antioxidant properties of these compounds are often attributed to the presence of the phenolic hydroxyl groups that can be unmasked from the ether linkages, or the introduction of other antioxidant-promoting moieties. Studies have shown that the antioxidant activity of phenolic compounds is highly dependent on the substitution pattern on the aromatic ring. researchgate.net For instance, the presence of electron-donating groups can enhance radical scavenging activity. tandfonline.com
Research on related structures, such as chalcones derived from substituted acetophenones, has demonstrated significant antioxidant potential. core.ac.uk These studies often employ in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay to quantify antioxidant capacity. researchgate.net For example, certain chalcone (B49325) and pyrazoline derivatives have shown potent free radical scavenging activity, sometimes comparable to standard antioxidants like ascorbic acid. core.ac.uk
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, but their use can be associated with side effects. tandfonline.com This has driven the search for new anti-inflammatory agents with improved safety profiles.
Analogues of this compound have been explored for their anti-inflammatory potential. The anti-inflammatory activity of many compounds is linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). tandfonline.com Derivatives containing heterocyclic rings like oxadiazole have been found to possess anti-inflammatory properties. tandfonline.com
For example, studies on chalcone analogues have identified compounds that can regulate inflammatory pathways such as NF-κB and JNK activation. nih.gov In vivo models, such as the carrageenan-induced rat paw edema assay, are commonly used to evaluate the anti-inflammatory efficacy of new compounds. mdpi.com Some amide derivatives of related cinnamic acids have also shown significant in-vitro anti-inflammatory activity. japsonline.com
The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. bohrium.com The this compound scaffold has been used as a template to develop compounds with activity against a range of bacteria and fungi.
The introduction of specific pharmacophores, such as triazole or oxadiazole rings, into the parent structure has been a successful strategy for generating potent antimicrobial agents. nih.govnih.gov For instance, certain 1,2,4-triazolo[3,4-b] u-strasbg.frresearchgate.netthiadiazine derivatives have exhibited promising antimicrobial activity. nih.gov The mode of action of such compounds can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
The minimum inhibitory concentration (MIC) is a standard measure used to quantify the in vitro antimicrobial activity of a compound. researchgate.net Studies on various heterocyclic derivatives have reported MIC values against a panel of pathogenic bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. mdpi.comnih.govresearchgate.netresearchgate.net The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the aromatic rings play a crucial role in determining the antimicrobial potency and spectrum. researchgate.net
Anticancer and Cytotoxicity Investigations
Derivatives based on the 1-(3,5-dialkoxyphenyl)ethanone scaffold have been the subject of numerous anticancer and cytotoxicity studies. Research has primarily focused on modifications of the core structure to produce various heterocyclic and substituted derivatives, which have been evaluated against a range of cancer cell lines.
Notably, derivatives of the closely related 1-(3,5-dimethoxyphenyl)ethanone have demonstrated significant cytotoxic effects. For instance, substituted acetophenones have shown antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. Further studies on 1,3,4-thiadiazole (B1197879) derivatives bearing a methoxyphenyl group also reported anti-proliferative activity against these same breast cancer cell lines. mdpi.com
Other investigated derivatives include pyrazolines and isoflavones. A study on 1,3,5-substituted 2-pyrazoline (B94618) derivatives, including one with a 3,5-dimethoxyphenyl group, tested their cytotoxic effects on HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines. researchgate.net Similarly, isoflavone (B191592) derivatives incorporating a 1,2,3-triazole linker to a 3,5-dimethoxyphenyl moiety have been synthesized and assessed for their anticancer potential. tandfonline.com The cytotoxic activity of various ethanone derivatives often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Interactive Table: Cytotoxicity of 1-(3,5-Dimethoxyphenyl)ethanone Analogs and Derivatives
This table summarizes the findings on the cytotoxicity of various derivatives related to this compound.
| Derivative Class | Compound Example | Cancer Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Substituted Acetophenones | 1-(3,5-dimethoxyphenyl)-2-hydroxy-2-phenyl-ethanone related compounds | MCF-7, MDA-MB-231 | Antiproliferative activity, apoptosis induction | |
| 1,3,4-Thiadiazoles | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7, MDA-MB-231 | Anti-proliferative activity (IC50 = 49.6 µM for MCF-7) | mdpi.com |
| Pyrazolines | 5-(9-chloro-2,3-dimethyl-6,7-dihydro-5H-benzo jmchemsci.comannulen-8-yl)-3-(3,5-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | HT-29, MCF-7 | Cytotoxic activity | researchgate.net |
| Isoflavones | 7-(4-(3,5-Dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)-3-(pyridin-4-yl)-4H-chromen-4-one | Not specified | Synthesized for anticancer evaluation | tandfonline.com |
Enzyme Inhibition Studies
The structural motif of 1-(3,5-dialkoxyphenyl)ethanone is present in various derivatives that have been investigated as enzyme inhibitors. These studies span a range of enzyme classes, suggesting a broad potential for pharmacological intervention.
One area of investigation is cholinesterase inhibition. Enaminone derivatives of sulfonamides, which incorporate a dimethoxyphenyl group, have been synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. ajol.info
Another significant focus has been on enzymes related to metabolic syndrome. Pyrazoline derivatives have been evaluated as dual inhibitors of urease and α-glucosidase. nih.govacs.org Chalcones and their corresponding flavone (B191248) derivatives containing a dimethoxy substitution pattern have also been identified as dual inhibitors of α-glucosidase and α-amylase, which are key enzymes in carbohydrate metabolism. nih.gov Furthermore, pyrazole (B372694) derivatives have been studied as potent and selective inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. researchgate.net
Interactive Table: Enzyme Inhibition by Derivatives Related to this compound
This table presents a summary of enzyme inhibition studies for various derivative classes.
| Derivative Class | Target Enzyme(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Enaminone-sulfonamides | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Derivatives showed inhibitory activity with Ki values in the micromolar range. | ajol.info |
| 1,3,5-Triaryl-2-Pyrazolines | Urease, α-Glucosidase | Potent dual inhibitors identified, with some compounds showing better activity than standard inhibitors. | nih.govacs.org |
| Chalcones and Flavones | α-Glucosidase, α-Amylase | Identified as dual inhibitors with potential for managing carbohydrate metabolism. | nih.gov |
Mechanism of Action Studies for Observed Biological Effects
Research into the mechanisms underlying the anticancer effects of 1-(3,5-dimethoxyphenyl)ethanone derivatives points towards several cellular pathways. A common mechanism observed in cytotoxic studies is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, which prevents cancer cell proliferation.
More specific mechanisms have been elucidated for certain classes of derivatives. For example, studies on substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones revealed that their cytotoxic effects are linked to the inhibition of tubulin assembly. This disruption of the cellular skeleton causes cells to arrest in the G2/M phase of the cell cycle. The most potent of these compounds were also found to selectively inhibit the phosphorylation of the oncoprotein kinase Akt, a key regulator of cell survival. researchgate.net
For derivatives based on the 1,3,4-oxadiazole (B1194373) scaffold, a variety of mechanisms have been proposed, including the inhibition of enzymes crucial for cancer progression such as histone deacetylases (HDAC) and telomerase. nih.gov In silico docking studies with 1,3,4-thiadiazole derivatives suggest that their mode of action may involve the activation of Caspase 3 and Caspase 8, key executioner proteins in the apoptotic pathway. mdpi.com
Prodrug Design and Delivery Systems for this compound Derivatives
While no specific prodrugs of this compound or its derivatives have been reported, the principles of prodrug design offer a clear strategy for enhancing their therapeutic potential. actamedicamarisiensis.ro Prodrugs are inactive compounds that are converted into active drugs within the body, a strategy used to overcome issues like poor solubility, instability, or lack of site-specificity. actamedicamarisiensis.roijpsjournal.com
A primary approach is the creation of carrier-linked prodrugs, where the active molecule is temporarily attached to a carrier moiety, often through an ester or amide bond. ijpsjournal.com For active derivatives of this compound that possess hydroxyl or amine groups, esterification or amidation could improve properties like membrane permeability. Upon administration, endogenous enzymes such as esterases would cleave the carrier, releasing the active drug. actamedicamarisiensis.ro
Another advanced strategy is Antibody-Directed Enzyme Prodrug Therapy (ADEPT). nih.govmdpi.com This involves targeting an enzyme to cancer cells using a monoclonal antibody. A subsequently administered, non-toxic prodrug is then converted into a potent cytotoxic agent specifically at the tumor site by the localized enzyme. nih.gov Should derivatives of this compound prove to be highly potent but have a narrow therapeutic window, this targeted approach could be a viable path for development. The design could involve creating a prodrug form that is selectively activated by an enzyme not naturally abundant in human tissues, such as cytosine deaminase. nih.gov
Advanced Analytical Methodologies for 1 3,5 Diethoxyphenyl Ethanone Detection and Quantification
Chromatographic Techniques (GC-MS, HPLC) for Purity and Mixture Analysis
Chromatographic methods are the cornerstone for separating and analyzing 1-(3,5-Diethoxyphenyl)ethanone, offering high resolution and accuracy. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are particularly vital for assessing purity and analyzing mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an excellent tool for volatile and semi-volatile compounds like this compound. mdpi.com In GC-MS, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. ijpsjournal.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. mdpi.com
While specific GC-MS analysis data for this compound is not extensively published, methods for structurally similar phloroglucinol (B13840) derivatives and other acetophenones are well-documented. For instance, the analysis of phloroglucinol derivatives in plant extracts often involves derivatization (e.g., silylation) to increase volatility, followed by GC-MS analysis. nih.govscribd.com A study on transgenic Arabidopsis plants producing phloroglucinol utilized GC-MS to identify a unique peak corresponding to the tris-trimethylsilyl (TMS) derivative of phloroglucinol at an m/z of 342. nih.gov The analysis of chemical compounds in Moringa oleifera leaves and seeds also employed GC-MS to identify various constituents, demonstrating the technique's utility in complex natural product mixtures. iiste.org
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a common method. In this mode, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comcdnsciencepub.com
Purity analysis by HPLC is a standard procedure in synthetic chemistry. For example, the synthesis of related compounds like 1-(2-amino-4,5-dimethoxyphenyl)ethanone (B1268869) and 1-(2,5-Dimethoxyphenyl)-2-aminoethanol reported final product purities of 99.2%, 98.4%, and 98.2% as determined by HPLC. google.com These examples underscore the capability of HPLC to achieve high-resolution separation for accurate purity determination. Detection is typically performed using an ultraviolet (UV) detector, as the aromatic ring and carbonyl group in this compound provide strong chromophores. sigmaaldrich.com
The following table summarizes typical conditions for the HPLC analysis of substituted acetophenones.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-Phase C8 or C18 (e.g., Ascentis® Express Biphenyl, 10 cm x 2.1 mm, 2.7 µm) | cdnsciencepub.comsigmaaldrich.com |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Water, often with an acid modifier (e.g., phosphoric or formic acid) | sielc.comsigmaaldrich.com |
| Flow Rate | 0.5 - 1.0 mL/min | sielc.comsigmaaldrich.com |
| Detection | UV at 254 nm | sigmaaldrich.com |
| Temperature | 35 °C | sigmaaldrich.com |
Electrochemical Methods for Detection and Redox Behavior
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection and study of electroactive compounds like this compound. The ketone group and the substituted phenyl ring are susceptible to redox reactions (reduction and oxidation), which can be monitored using techniques like cyclic voltammetry (CV).
The electrochemical reduction of acetophenone (B1666503), the parent compound, has been studied extensively. ijstm.comcsircentral.net This process is highly dependent on the pH of the medium. ijstm.com In acidic solutions, the reduction typically involves the transfer of an electron and a proton to the carbonyl group, forming a free radical that can then dimerize or be further reduced. ijstm.com In alkaline media, a radical anion is formed, which can also undergo dimerization. ijstm.com
Studies on glassy carbon and metal electrodes have shown that the reduction of acetophenone occurs in distinct potential ranges depending on the electrode material and pH. csircentral.net The presence of electron-donating diethyl ether groups on the phenyl ring of this compound would likely make the carbonyl group slightly more difficult to reduce compared to unsubstituted acetophenone, shifting the reduction potential to more negative values.
The table below summarizes findings on the electrochemical reduction of acetophenone, which can serve as a model for predicting the behavior of this compound.
| Technique | Electrode | Medium | Key Finding | Reference |
|---|---|---|---|---|
| Cyclic Voltammetry | Glassy Carbon (GC) | Acidic, Neutral, Alkaline | Reduction potential is more negative on GC electrodes in alkaline media compared to metal electrodes. | csircentral.net |
| Controlled Potential Electrolysis | Stainless Steel Cathode | Basic Aqueous Ethanol (B145695) (pH 9) | Reduction proceeds via a free radical mechanism, influenced by pH. | ijstm.com |
| Cyclic Voltammetry | Palladium-Modified Platinum Single-Crystal | Acidic | A reversible redox couple is observed, associated with hydrogen and (bi)sulfate adsorption. Hydrogenation of acetophenone occurs simultaneously with the hydrogen evolution reaction. | acs.org |
Electrochemical sensors, often based on modified screen-printed electrodes (SPEs), are increasingly used for the detection of various analytes. iapchem.orgnih.govnih.gov While a specific sensor for this compound has not been reported, the principles could be readily applied. A sensor could be fabricated by modifying an electrode with materials that catalyze the redox reaction of the target compound, enabling sensitive detection through techniques like differential pulse voltammetry (DPV) or chronoamperometry. iapchem.orgmdpi.com
Hyphenated Techniques in Complex Matrix Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex samples. nih.gov Techniques like LC-MS and GC-MS are powerful tools for identifying and quantifying specific components, such as this compound, in challenging matrices like biological fluids, environmental samples, or natural product extracts. numberanalytics.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly powerful for analyzing compounds in complex liquid samples. ijpsjournal.com It combines the separation capabilities of HPLC with the mass analysis of a mass spectrometer. This technique is highly sensitive and selective, making it ideal for metabolomics or the analysis of herbal products. nih.goveuropeanreview.org For example, LC-Diode Array Detection-MS (LC-DAD-MS) has been used to analyze phloroglucinol derivatives in St. John's wort oils. cabidigitallibrary.org A sensitive HPLC-MS/MS method was developed for the quantification of phloroglucinol in human plasma, achieving a lower limit of quantification (LLOQ) that was sufficient for pharmacokinetic studies. europeanreview.org Such a method could be adapted for this compound if required for bioanalytical studies.
Advantages of Hyphenated Techniques
The primary advantage of hyphenated systems is their ability to provide two-dimensional data. nih.gov For any given peak separated by the chromatograph, the spectrometer provides structural information, greatly increasing the confidence of identification. mdpi.com Tandem mass spectrometry (MS/MS) further enhances this by allowing for the fragmentation of a selected parent ion, which provides even more detailed structural information and improves the signal-to-noise ratio in complex mixtures. nih.gov These methods offer improved specificity, accuracy, and precision for sample analysis. ijpsjournal.com
Future Directions and Emerging Research Avenues for 1 3,5 Diethoxyphenyl Ethanone
Exploration of New Synthetic Methodologies
While classical methods such as the Friedel-Crafts acylation of 1,3-diethoxybenzene (B1583337) provide a foundational route to 1-(3,5-Diethoxyphenyl)ethanone, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. The exploration of modern catalytic systems is a key avenue for innovation.
Detailed research into advanced synthetic protocols could include:
Palladium-Catalyzed Cross-Coupling Reactions : Methodologies like Suzuki, Heck, and Sonogashira coupling could be adapted to build the core structure from halogenated precursors. These reactions offer high selectivity and functional group tolerance, allowing for the synthesis of complex derivatives that are inaccessible through traditional means.
C-H Activation/Functionalization : Direct functionalization of the aromatic C-H bonds on the diethoxybenzene ring or the methyl C-H bonds of the acetyl group represents a highly atom-economical approach. This would circumvent the need for pre-functionalized starting materials, streamlining the synthetic process.
Flow Chemistry : Continuous flow reactors can offer precise control over reaction parameters such as temperature and mixing, often leading to higher yields, improved safety, and easier scalability compared to batch processing. This is particularly relevant for industrial-scale production.
Biocatalysis : The use of engineered enzymes to perform key synthetic steps could provide unparalleled stereoselectivity and reduce the reliance on harsh chemical reagents, aligning with the principles of green chemistry.
| Synthetic Strategy | Potential Reagents & Catalysts | Rationale & Potential Advantages |
| Advanced Cross-Coupling | Boronic acids/esters, Organostannanes, Pd catalysts (e.g., Pd(PPh₃)₄) | High selectivity and functional group tolerance for creating diverse analogues. |
| Direct C-H Activation | Transition metal catalysts (e.g., Rh, Ru, Ir) | Reduces synthetic steps and waste by avoiding pre-functionalization of substrates. |
| Continuous Flow Synthesis | Microreactors, pump systems | Enhanced safety, scalability, and process control for industrial applications. |
| Enzymatic Synthesis | Transaminases, Ketoreductases | High stereoselectivity, mild reaction conditions, and improved sustainability. |
Development of Advanced Materials with Tunable Properties
The 3,5-diethoxy substitution pattern imparts specific electronic and steric characteristics that can be exploited in materials science. Future research is expected to focus on incorporating this compound or its derivatives as building blocks for advanced functional materials.
Emerging areas of materials research include:
Polymer Chemistry : Similar to related lignin-derived phenolic compounds, derivatives of this compound could serve as monomers for polymerization. The ethoxy groups can influence solubility, glass transition temperature, and thermal stability, allowing for the creation of polymers with precisely tailored properties for applications in coatings, elastomers, or specialty plastics. researchgate.net
Liquid Crystals : The rigid aromatic core combined with flexible ethoxy chains is a structural motif common in liquid crystalline materials. By modifying the molecular structure, it may be possible to design new liquid crystals with specific phase behaviors for use in displays and sensors.
Photoactive Materials : The acetophenone (B1666503) moiety is a known photosensitizer. Research could explore the development of derivatives for applications in photolithography, UV-curable resins, or as photoinitiators for polymerization reactions.
Organic Electronics : The electron-donating nature of the ethoxy groups can be used to tune the electronic properties of the aromatic system. acs.org This opens possibilities for its use as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a host material for phosphorescent emitters. chemimpex.com
High-Throughput Screening for Novel Biological Activities
High-throughput screening (HTS) offers an unbiased approach to drug discovery by rapidly assessing large libraries of chemical compounds for their effects on specific biological targets. nih.govresearchgate.net While the biological profile of this compound itself is not extensively documented, its structural relatives, substituted acetophenones, exhibit a wide range of pharmacological effects, suggesting it is a promising candidate for broad biological screening.
Future HTS campaigns could investigate the following activities:
Antimicrobial and Antifungal Activity : Many acetophenone and chalcone (B49325) derivatives show significant antimicrobial properties. smolecule.comresearchgate.net HTS assays against panels of pathogenic bacteria and fungi could identify potential new leads for anti-infective agents.
Anticancer Properties : Derivatives of similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis. smolecule.com Screening against a diverse panel of cancer cell lines (e.g., breast, lung, colon) may reveal selective cytotoxic effects.
Antioxidant and Anti-inflammatory Effects : Phenolic compounds are well-known for their ability to scavenge free radicals. smolecule.com Cell-based and biochemical assays could quantify the antioxidant potential of this compound and its derivatives, as well as their ability to modulate inflammatory pathways.
Enzyme Inhibition : The compound could be screened against key enzyme families implicated in disease, such as kinases, proteases, or metabolic enzymes like carbonic anhydrase. mdpi.com
| Target Biological Activity | Screening Method | Potential Therapeutic Area |
| Antimicrobial | Broth microdilution assays against bacterial/fungal panels | Infectious Diseases |
| Anticancer | Cell viability assays (e.g., MTT, SRB) on cancer cell lines researchgate.net | Oncology |
| Antioxidant | DPPH or ABTS radical scavenging assays d-nb.info | Diseases related to oxidative stress |
| Enzyme Inhibition | Kinase activity assays, protease assays researchgate.netmdpi.com | Oncology, Inflammation, Metabolic Disorders |
Application in Niche Chemical and Pharmaceutical Industries
Beyond its potential as a final product, this compound is a valuable synthetic intermediate. Its functional groups—the ketone and the activated aromatic ring—allow for a variety of chemical transformations, making it a versatile building block for niche applications. ontosight.aijayfinechem.com
Future prospects in this area include:
Pharmaceutical Scaffolding : The compound can serve as a starting material for the synthesis of more complex active pharmaceutical ingredients (APIs). lookchem.com The diethoxyphenyl moiety can be incorporated into lead structures to enhance properties such as lipophilicity, metabolic stability, or receptor binding affinity compared to the more common dimethoxy analogues.
Agrochemical Synthesis : Substituted acetophenones are precursors to various pesticides and herbicides. The specific substitution pattern of this compound could be leveraged to develop new crop protection agents with novel modes of action or improved environmental profiles.
Flavors and Fragrances : As an analogue of 3',5'-dimethoxyacetophenone, which is used as a flavoring and fragrance agent, the diethoxy version could offer a different scent or taste profile for the cosmetics and food industries. ontosight.ai
Specialty Dyes and Pigments : The chromophoric acetophenone core can be chemically modified, for instance through condensation reactions to form chalcones or other conjugated systems, to produce specialty colorants.
Computational Design of Enhanced Analogues
In silico design and computational chemistry are indispensable tools for modern chemical research, allowing for the rational design of new molecules with optimized properties before their synthesis. researchgate.netijpsjournal.com This approach can significantly accelerate the discovery and development process by prioritizing the most promising candidate structures.
Future computational studies on this compound would likely involve:
Quantitative Structure-Activity Relationship (QSAR) : By synthesizing a small library of derivatives and evaluating their activity, QSAR models can be built to correlate specific structural features with biological effects. This allows for the prediction of activity for new, unsynthesized analogues. mdpi.com
Molecular Docking : If a specific biological target is identified through HTS, molecular docking can be used to predict the binding mode and affinity of this compound and its analogues. ijpsjournal.commdpi.com This provides crucial insights for designing modifications that enhance binding.
Pharmacophore Modeling : Based on a set of active compounds, a pharmacophore model can be generated to define the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to design novel molecules that fit the pharmacophore.
Analogue Design and Virtual Screening : Computational tools can be used to generate large virtual libraries of analogues by systematically modifying the parent structure. These libraries can then be screened in silico against a target to identify the most promising candidates for synthesis and experimental testing. nih.gov
Q & A
Q. Q1. What are the most effective synthetic routes for 1-(3,5-Diethoxyphenyl)ethanone, and how do steric effects of ethoxy groups influence reaction optimization?
Methodological Answer: The synthesis of this compound can be approached via Friedel-Crafts acylation, where an ethoxy-substituted benzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, steric hindrance from the bulky 3,5-diethoxy groups may reduce reaction efficiency. Alternative methods include:
- Direct alkylation of 3,5-dihydroxyacetophenone using ethyl bromide and a base (e.g., K₂CO₃ in DMF), though selectivity for diethylation must be controlled .
- Protection-deprotection strategies (e.g., using TMS groups) to mitigate side reactions during acylation.
Optimization requires monitoring reaction temperature (60–80°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst loading. GC-MS or HPLC can track intermediate formation and by-products .
Advanced Structural Characterization
Q. Q2. How can researchers resolve challenges in spectroscopic and crystallographic characterization of this compound?
Methodological Answer:
- NMR Analysis : The ethoxy groups’ rotational freedom may cause signal broadening in ¹H NMR. Use high-field NMR (≥500 MHz) and low-temperature experiments (−40°C) to sharpen peaks. ¹³C NMR can confirm carbonyl (C=O) resonance at ~205 ppm .
- X-ray Crystallography : Ethoxy groups may exhibit positional disorder. Refinement software like SHELXL (via Olex2) can model disorder using PART and SUMP instructions. High-resolution data (≤0.8 Å) and twin refinement (if applicable) improve accuracy .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 223.12 (C₁₂H₁₆O₃⁺). Fragmentation patterns confirm ethoxy loss (e.g., m/z 165.09 from cleavage of two –OC₂H₅ groups) .
Reactivity and Mechanistic Studies
Q. Q3. How do the electron-donating ethoxy groups influence the compound’s reactivity in electrophilic substitution reactions?
Methodological Answer: The 3,5-diethoxy substituents activate the phenyl ring toward electrophilic attack at the para position (C4) due to their strong +M (mesomeric) effect. Key studies include:
- Nitration : Use HNO₃/H₂SO₄ to introduce a nitro group at C4. Monitor regioselectivity via TLC and compare with DFT calculations (e.g., Gaussian09 at B3LYP/6-31G* level) to validate electronic effects .
- Bromination : Electrophilic bromine (Br₂/FeBr₃) yields 1-(3,5-diethoxy-4-bromophenyl)ethanone. Kinetic studies (UV-Vis monitoring) reveal faster reaction rates than unsubstituted acetophenone derivatives .
Biological Activity and Assay Design
Q. Q4. What strategies are recommended for evaluating the biological activity of this compound in enzyme inhibition studies?
Methodological Answer:
- Enzyme Targets : Prioritize enzymes influenced by aromatic ketones, such as cytochrome P450 or kinases. Molecular docking (AutoDock Vina) predicts binding affinity to active sites .
- Solubility Optimization : The compound’s lipophilicity (logP ~2.8) may limit aqueous solubility. Use DMSO stocks (<1% v/v) in cell-based assays to avoid cytotoxicity. For in vitro studies, employ surfactants (e.g., Tween-80) or β-cyclodextrin inclusion complexes .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate. IC₅₀ values for enzyme inhibition (e.g., HSD11B1) can be compared to structurally similar compounds like 1-(3,4-dichlorophenyl)ethanone (IC₅₀ = 101 nM) .
Data Contradictions in Synthetic Yield and Purity
Q. Q5. How should researchers address discrepancies in reported synthetic yields and purity of this compound?
Methodological Answer: Contradictions often arise from:
- By-Product Formation : Ethoxy dealkylation under acidic conditions produces 3,5-dihydroxy derivatives. Monitor via LC-MS and optimize reaction pH (neutral to mildly acidic) .
- Chromatographic Interference : Co-eluting impurities in HPLC (e.g., ethylated intermediates) can inflate purity estimates. Use orthogonal methods: ¹H NMR integration of acetyl vs. aromatic protons and elemental analysis (%C, %H) .
- Catalyst Residues : Residual AlCl₃ from Friedel-Crafts reactions may chelate the product. Purify via column chromatography (SiO₂, hexane:EtOAc 4:1) or recrystallization in ethanol/water .
Computational Modeling for Structure-Activity Relationships
Q. Q6. What computational approaches are suitable for predicting the physicochemical and biological properties of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA to compute dipole moments, HOMO-LUMO gaps, and electrostatic potential maps. These predict solubility and reactivity trends .
- Molecular Dynamics (MD) Simulations : GROMACS can model interactions with lipid bilayers to assess membrane permeability (relevant for drug design). Trajectory analysis reveals diffusion coefficients and binding stability .
- QSAR Models : Train models with datasets of substituted acetophenones (e.g., Hammett σ values for ethoxy groups) to predict logP, pKa, and toxicity .
Industrial-Academic Collaboration Guidelines
Q. Q7. How can academic researchers collaborate with industrial partners to scale up synthesis without compromising methodological rigor?
Methodological Answer:
- Process Optimization : Transition from batch to flow chemistry for safer handling of acetylating agents. Use microreactors to control exothermic reactions and improve yield .
- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy. Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
- Quality Control Protocols : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Compare results with academic HPLC-MS data to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
